2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxypropan-2-yl group and a carboxylic acid group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction is typically carried out in anhydrous conditions using solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) .
Chemical Reactions Analysis
2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The presence of the methoxypropan-2-yl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This property is crucial for its biological activity, as it can reach intracellular targets and exert its effects.
Comparison with Similar Compounds
2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and nervous system function.
2-Methylthiazole: Known for its flavor and fragrance properties, used in the food industry.
4-Methylthiazole-5-carboxylic acid: Similar to the compound but lacks the methoxypropan-2-yl group, resulting in different biological activities and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
IUPAC Name |
2-(2-methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-5-6(7(11)12)14-8(10-5)9(2,3)13-4/h1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOQUQGRWWYXJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(C)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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